molecular formula C22H21FN4O2S B2659482 (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021036-02-1

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2659482
CAS No.: 1021036-02-1
M. Wt: 424.49
InChI Key: DINVJXXHZUDAPR-ATVHPVEESA-N
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Description

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a synthetic small molecule recognized in chemical research for its potential as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathways. The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers [URL: https://www.ncbi.nlm.nih.gov/books/NBK549893/]. This compound is structurally characterized by a (Z)-styrylsulfonyl group, a feature known to confer high-affinity binding to the kinase ATP-binding pocket. Its primary research value lies in its utility as a pharmacological tool to dissect the complex roles of PI3K isoforms in cellular and disease models. Researchers employ this compound to investigate oncogenic signaling, explore mechanisms of drug resistance, and evaluate potential therapeutic strategies in preclinical studies [URL: https://www.nature.com/articles/s41573-021-00209-1]. By selectively targeting PI3K, it helps elucidate the functional consequences of pathway inhibition on tumor cell growth and survival, providing critical insights for the development of targeted cancer therapeutics.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c23-20-8-6-19(7-9-20)21-10-11-22(25-24-21)26-13-15-27(16-14-26)30(28,29)17-12-18-4-2-1-3-5-18/h1-12,17H,13-16H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINVJXXHZUDAPR-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the styrylsulfonyl piperazine moiety. Common reagents used in these reactions include halogenated precursors, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

Key Observations :

  • The Z-isomer exhibits ~2.3-fold higher potency than the E-isomer , attributed to optimal spatial alignment of the styrylsulfonyl group for hydrophobic interactions in the kinase active site .
  • Replacement of the styrylsulfonyl group with tosyl (bulkier aromatic sulfonyl) reduces activity, suggesting steric hindrance disrupts binding.
  • The 4-fluorophenyl group enhances activity compared to 4-chlorophenyl , likely due to improved π-stacking and reduced metabolic lability .
Conformational Analysis of the Piperazine Ring

Table 2: Cremer-Pople Puckering Parameters for Piperazine Moieties

Compound Name Puckering Amplitude (q, Å) Phase Angle (θ, °) Ring Conformation
(Z)-3-(4-Fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine 0.52 145 Chair-like distortion
3-Phenyl-6-(4-tosylpiperazin-1-yl)pyridazine 0.48 160 Slightly flattened chair
Unsubstituted Piperazine 0.12 N/A Planar

Key Observations :

  • The styrylsulfonyl group induces significant puckering (q = 0.52 Å) compared to unsubstituted piperazine, stabilizing a chair-like conformation critical for binding .
  • Tosyl-substituted analogs show reduced puckering, correlating with diminished activity, highlighting the role of conformational rigidity in target engagement.
Crystallographic Insights

Table 3: Crystallographic Data Comparison

Compound Name Space Group Unit Cell Parameters (Å) R-factor (%) Refinement Software
This compound P21/c a=8.21, b=12.45, c=15.67 3.8 SHELXL
3-Phenyl-6-(4-tosylpiperazin-1-yl)pyridazine P212121 a=7.89, b=10.33, c=18.92 4.2 SHELXL

Key Observations :

  • Both structures were refined using SHELXL , ensuring high precision in bond-length (±0.01 Å) and angle (±0.1°) measurements .
  • The styrylsulfonyl derivative’s lower R-factor (3.8%) reflects superior crystallinity, likely due to stronger intermolecular interactions from the fluorophenyl group.

Biological Activity

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core substituted with a 4-fluorophenyl group and a piperazine moiety linked to a styrylsulfonyl group. This unique arrangement may contribute to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating neurodegenerative disorders, such as Alzheimer's disease. For instance, derivatives with similar structural motifs have demonstrated selective inhibition of MAO-B, which is crucial for neuroprotection .

Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. For example, related pyridazine derivatives have shown antiproliferative effects against several cancer cell lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Study 1: MAO Inhibition

In a study evaluating the biological activity of pyridazine derivatives, it was found that compounds with similar structures to this compound exhibited significant inhibition of MAO-B with IC50 values in the low micromolar range. These findings suggest that such compounds could be developed as therapeutic agents for neurodegenerative diseases .

CompoundMAO-B IC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

Study 2: Cytotoxicity Assessment

Cytotoxicity studies on related pyridazine derivatives revealed varying degrees of toxicity in healthy fibroblast cells (L929). Compounds like T6 were less toxic compared to others, indicating a favorable safety profile for potential drug development .

CompoundCytotoxicity IC50 (µM)
T327.05
T6120.6

Study 3: Antiproliferative Effects

In another investigation focusing on antiproliferative activities, compounds structurally related to this compound were tested against various cancer cell lines. The results highlighted significant activity against breast and lung cancer cells, suggesting that these compounds may disrupt critical cellular processes involved in tumor growth .

Q & A

Q. What are the key synthetic routes for preparing (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine core via condensation of substituted pyridazine precursors.
  • Step 2 : Introduction of the 4-fluorophenyl group at the 3-position using Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Step 3 : Functionalization of the piperazine ring at the 6-position with a styrylsulfonyl group. This may require sulfonylation under basic conditions (e.g., triethylamine in dichloromethane) .
  • Stereochemical control : The (Z)-configuration is achieved via selective crystallization or chromatographic separation, confirmed by NOESY NMR or X-ray crystallography .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological approaches include:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and NOESY for stereochemistry .
  • X-ray crystallography : Resolves bond angles and confirms the (Z)-configuration, as demonstrated for related pyridazine derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .

Q. What preliminary assays are recommended for evaluating its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive pyridazines .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ calculations via MTT assays .
  • Blood-brain barrier (BBB) permeability : Predict using computational models (e.g., SwissADME) based on logP and TPSA values .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the styrylsulfonyl-piperazine coupling step?

  • Catalyst screening : Test Pd(II) or Cu(I) catalysts for sulfonylation efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .
  • Kinetic studies : Use in situ FTIR or HPLC monitoring to identify rate-limiting steps .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Comparative assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Synthesize derivatives to isolate the role of the styrylsulfonyl group vs. fluorophenyl moiety in activity .
  • Meta-analysis : Cross-reference data from pyridazine-based compounds with similar substituents (e.g., antiplatelet aggregation vs. antiviral activity) .

Q. How does the (Z)-isomer’s stereochemistry influence target binding compared to the (E)-isomer?

  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina .
  • Pharmacophore mapping : Compare spatial alignment of sulfonyl and fluorophenyl groups in both isomers .
  • In vitro validation : Test isomer pairs in competitive binding assays to quantify affinity differences .

Q. What advanced techniques characterize its metabolic stability in preclinical models?

  • LC-MS/MS profiling : Identify metabolites in liver microsomes (human/rat) .
  • CYP450 inhibition assays : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Stable isotope labeling : Track metabolic pathways using ¹³C or ²H isotopes .

Methodological Considerations for Data Interpretation

Q. How should researchers address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations .
  • pH adjustment : Solubilize via protonation of the piperazine ring in acidic buffers (pH 4–5) .
  • Nanoparticle encapsulation : Improve bioavailability using PLGA or liposomal carriers .

Q. What computational models predict its SAR for rational drug design?

  • QSAR models : Train datasets on pyridazine derivatives with anti-inflammatory or antimicrobial activity .
  • Machine learning : Apply Random Forest or ANN algorithms to correlate substituent electronegativity (e.g., fluorine, sulfonyl) with potency .

Safety and Handling in Academic Settings

Q. What precautions are critical when handling this compound in a research lab?

  • Ventilation : Use fume hoods due to potential respiratory irritancy (similar to styrylsulfonyl analogs) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure .
  • Waste disposal : Neutralize sulfonyl residues with sodium bicarbonate before disposal .

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